REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[NH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=1.[C:17]1(=O)[CH2:20][CH2:19][CH2:18]1>ClCCl>[OH:14][CH2:12][C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:17]2([C:5]#[N:6])[CH2:20][CH2:19][CH2:18]2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0.492 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
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C1(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 6 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a brown liquid which
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)NC1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.36 mmol | |
AMOUNT: MASS | 0.677 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |